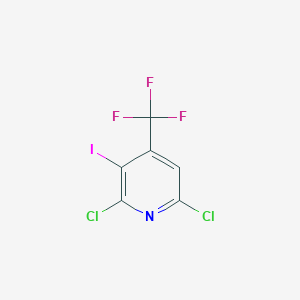

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine

Description

Chemical Classification and Nomenclature

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine represents a highly substituted member of the pyridine family, characterized by its complex substitution pattern that incorporates three different types of halogen-containing substituents. The compound's systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, clearly indicating the positions and nature of each substituent on the pyridine ring. According to chemical database records, this compound is officially designated with the Chemical Abstracts Service registry number 1186405-02-6, establishing its unique identity within the chemical literature.

The molecular formula C₆HCl₂F₃IN reflects the compound's composition, indicating a pyridine ring system with two chlorine atoms, one iodine atom, and a trifluoromethyl group as substituents. The molecular weight of 341.88 grams per mole places this compound in the category of relatively heavy organic molecules, primarily due to the presence of multiple halogen atoms, particularly the iodine substituent. The compound's structural complexity is further emphasized by its classification as a polyhalogenated heterocycle, a category of compounds known for their unique reactivity patterns and synthetic utility.

The nomenclature system employed for this compound demonstrates the systematic approach used in modern chemical naming conventions. The numbering system begins with the nitrogen atom as position 1, followed by sequential numbering around the ring. The substituents are named in alphabetical order of their type, with positional indicators preceding each substituent name. This systematic approach ensures unambiguous identification of the compound's structure and facilitates clear communication among researchers working with related chemical entities.

Chemical databases consistently report this compound under various synonyms and identifier codes, including MFCD12827835 and DTXSID101240769, which serve as additional reference points for researchers accessing different chemical information systems. The standardized InChI key XUIRWSFROXFNIA-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, enabling precise identification across different software platforms and databases used in chemical research and development.

Historical Context in Pyridine Chemistry

The development of this compound must be understood within the broader historical context of pyridine chemistry, which began with Thomas Anderson's pioneering work in the mid-19th century. Anderson's discovery of pyridine in 1849 through the high-temperature treatment of animal bones established the foundation for what would become one of the most important classes of heterocyclic compounds in organic chemistry. The name "pyridine" itself derives from the Greek word "pyr" meaning fire, reflecting the high-temperature conditions under which Anderson first isolated this fundamental heterocyclic structure.

The structural elucidation of pyridine by Wilhelm Körner and James Dewar in the 1860s and 1870s marked a critical milestone in heterocyclic chemistry. Their work establishing pyridine as a benzene analog with one carbon-hydrogen unit replaced by nitrogen provided the theoretical framework necessary for understanding the reactivity and properties of pyridine derivatives. This fundamental understanding later enabled the development of sophisticated substitution strategies that would eventually lead to compounds like this compound.

Arthur Rudolf Hantzsch's development of pyridine synthesis methods in 1881 represented another crucial advancement in the field. The Hantzsch pyridine synthesis, though initially characterized by low yields, established important precedents for constructing substituted pyridine rings from simpler starting materials. This work laid important groundwork for later synthetic developments that would enable the preparation of highly substituted pyridine derivatives with specific substitution patterns.

The revolutionary contributions of Aleksei Chichibabin in 1924 fundamentally transformed pyridine chemistry by providing practical, scalable synthetic methods. Chichibabin's synthesis reaction, based on inexpensive reagents, made pyridine derivatives more accessible to researchers and industry. The development of reliable synthetic methods for pyridine construction created the foundation necessary for exploring more complex substitution patterns, including the multi-halogenated derivatives exemplified by this compound.

The evolution of halogenation methods for pyridines represents a more recent chapter in this historical progression. Modern selective halogenation techniques, including those employing designed phosphine reagents, have enabled the preparation of precisely substituted pyridine derivatives. These developments have made possible the synthesis of compounds with specific halogen substitution patterns that would have been difficult or impossible to achieve using earlier methodologies.

Structural Significance in Halogenated Heterocycles

The structural architecture of this compound exemplifies the sophisticated substitution patterns achievable in modern halogenated heterocycle chemistry. Halogenated heterocycles occupy a position of fundamental importance in synthetic chemistry due to their versatility as synthetic intermediates and their unique electronic properties. The presence of multiple halogen substituents in this compound creates a highly polarized electronic environment that significantly influences both its chemical reactivity and physical properties.

The strategic positioning of halogen atoms around the pyridine ring in this compound demonstrates advanced understanding of substituent effects in heterocyclic chemistry. The chlorine atoms at positions 2 and 6 create a symmetrical substitution pattern that influences the electronic distribution throughout the ring system. The iodine substituent at position 3 introduces additional steric and electronic effects, while the trifluoromethyl group at position 4 contributes powerful electron-withdrawing characteristics that further modulate the compound's reactivity profile.

Halogenated heterocycles serve as crucial building blocks in synthetic chemistry because they provide reactive sites for further chemical transformation. The different halogen substituents in this compound offer varying degrees of reactivity, enabling selective functionalization strategies. Iodine typically exhibits the highest reactivity in nucleophilic substitution reactions, followed by chlorine, allowing for sequential substitution reactions that can build complex molecular architectures from this starting material.

The electron-withdrawing effects of the multiple halogen substituents significantly enhance the electrophilic character of the pyridine ring. This enhanced electrophilicity makes the compound particularly susceptible to nucleophilic attack, broadening its utility as a synthetic intermediate. The trifluoromethyl group contributes additional electron withdrawal, further activating the ring toward nucleophilic substitution reactions and creating opportunities for selective transformations.

The physical properties of halogenated heterocycles are strongly influenced by their substitution patterns. The multiple halogen substituents in this compound contribute to its relatively high molecular weight and likely influence its solubility characteristics, melting point, and boiling point. The reported boiling point of 63-64°C at 0.02 mmHg indicates significant intermolecular interactions, consistent with the presence of multiple halogen atoms.

Position in the Family of Trifluoromethylated Pyridines

This compound occupies a distinctive position within the broader family of trifluoromethylated pyridines, a class of compounds that has gained enormous importance in pharmaceutical and agrochemical applications. Trifluoromethylated pyridines are characterized by the presence of both the trifluoromethyl functional group and the pyridine heterocycle, a combination that imparts unique physicochemical properties making these compounds valuable in various applications.

The trifluoromethyl group represents one of the most important functional groups in modern medicinal chemistry and agrochemical development. When incorporated into pyridine derivatives, the trifluoromethyl group significantly alters the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The electron-withdrawing nature of the trifluoromethyl group also influences the basicity of the pyridine nitrogen, creating compounds with modified acid-base properties compared to their non-fluorinated analogs.

Within the family of trifluoromethylated pyridines, compounds can be classified based on the position of the trifluoromethyl group relative to the nitrogen atom. The classification system uses Greek letters to denote these positions: alpha position (adjacent to nitrogen), beta position (meta to nitrogen), and gamma position (para to nitrogen). This compound belongs to the gamma-trifluoromethylated pyridine subfamily, with the trifluoromethyl group at the 4-position.

The synthetic approaches to trifluoromethylated pyridines generally fall into three main categories: chlorine-fluorine exchange using trichloromethylpyridine precursors, construction of the pyridine ring from trifluoromethyl-containing building blocks, and direct introduction of trifluoromethyl groups onto existing pyridine structures. The multi-substituted nature of this compound suggests a sophisticated synthetic approach was required for its preparation, likely involving multiple halogenation steps and careful control of reaction conditions.

The commercial significance of trifluoromethylated pyridines is demonstrated by the numerous agricultural and pharmaceutical products that incorporate these structural motifs. Over twenty agrochemicals containing trifluoromethylated pyridine structures have received International Organization for Standardization common names, highlighting the importance of this compound class in crop protection applications. Similarly, several pharmaceutical products containing trifluoromethylated pyridine moieties have gained market approval, with many more candidates currently undergoing clinical trials.

The unique position of this compound within this family is characterized by its combination of trifluoromethyl functionality with multiple additional halogen substituents. This multi-halogenated structure provides numerous opportunities for further chemical modification, making it a potentially valuable synthetic intermediate for accessing diverse chemical space within the trifluoromethylated pyridine family. The presence of different halogen atoms with varying reactivity profiles enables selective functionalization strategies that could lead to novel compounds with tailored properties for specific applications.

Properties

IUPAC Name |

2,6-dichloro-3-iodo-4-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HCl2F3IN/c7-3-1-2(6(9,10)11)4(12)5(8)13-3/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIRWSFROXFNIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1Cl)Cl)I)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HCl2F3IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101240769 | |

| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186405-02-6 | |

| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186405-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101240769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method includes the halogenation of pyridine to introduce chlorine and iodine atoms, followed by the introduction of the trifluoromethyl group. The reaction conditions often involve the use of halogenating agents such as chlorine gas or iodine monochloride, and trifluoromethylating agents like trifluoromethyl iodide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactive nature of halogenating agents and the potential hazards associated with trifluoromethyl compounds.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boron reagent.

Oxidation and Reduction Reactions: The trifluoromethyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide in acetone can be used to replace chlorine atoms.

Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.

Oxidation: Potassium permanganate or other strong oxidizing agents can be employed.

Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Scientific Research Applications

Biochemical Research

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine has shown potential in various biochemical applications:

- Enzyme Inhibition : This compound can inhibit specific enzymes such as reverse transcriptase by forming hydrogen bonds with the protein, which is crucial in antiviral drug development.

- Cellular Effects : It modulates cell signaling pathways and gene expression, impacting cellular metabolism and potentially altering responses to external stimuli.

Pharmaceutical Development

The compound serves as a building block in the synthesis of bioactive molecules:

- Drug Candidates : Its unique trifluoromethyl group enhances pharmacokinetic properties, making it valuable in developing new therapeutic agents .

- Anticancer Properties : Case studies have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for anticancer drug development. For instance, it reduced cell viability in L1210 cells by up to 70% at concentrations above 10 µM.

Agrochemical Applications

Due to its chemical properties, this compound is also explored for use in agrochemicals. Its ability to interact with biological targets can lead to the development of new crop protection products that are effective against pests while minimizing environmental impact .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates by interacting with biological targets through hydrogen bonding and hydrophobic interactions . The halogen atoms can also influence the compound’s reactivity and binding affinity to enzymes or receptors.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

2,6-Dichloro-4-(trifluoromethyl)pyridin-3-amine (CAS 175277-67-5) :

2-Chloro-4-iodo-3-(trimethylsilyl)pyridine (Catalog Compound) :

Trifluoromethyl Group Variations

- 3-Cyano-2,6-dihydroxy-4-(trifluoromethyl)pyridine (CAS 3335-46-4): Hydroxy and cyano substituents replace chlorines and iodine. Increased polarity due to -OH and -CN groups, reducing lipophilicity compared to the target compound. This derivative is more suited for aqueous-phase reactions or coordination chemistry .

Pyridalyl (CAS 179101-81-6) :

Positional Isomerism and Functional Group Impact

4-Iodo-2,3,5,6-tetrafluoropyridine (CAS 16297-19-1) :

2,5-Dichloro-6-(hydroxymethyl)-4-iodopyridin-3-ol (Catalog Compound) :

Key Research Findings

- Electronic Effects : The trifluoromethyl group at position 4 in the target compound lowers the pyridine ring’s electron density, directing electrophilic substitutions to specific positions. This contrasts with amine-substituted analogues, where lone pairs on nitrogen increase nucleophilicity .

- Synthetic Utility : Iodine at position 3 enables efficient cross-coupling reactions, as demonstrated in ruthenium-based sensitizers (e.g., TF1–TF4 complexes), where halogenated pyridines enhance photostability .

- Biological Activity : Pyridalyl’s pesticidal efficacy underscores the importance of ether-linked substituents, which are absent in the target compound. This suggests that the target’s utility lies in intermediate roles rather than direct bioactivity .

Biological Activity

2,6-Dichloro-3-iodo-4-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention in chemical biology due to its unique structural features and potential biological applications. This compound is characterized by its trifluoromethyl group, which often enhances biological activity by influencing the compound's lipophilicity and reactivity.

The molecular formula of this compound is , with a molecular weight of approximately 305.89 g/mol. It is typically synthesized through various halogenation reactions and can be utilized in different chemical transformations.

Antimicrobial Properties

Recent studies have indicated that halogenated pyridines, including this compound, exhibit significant antimicrobial activity. Research has shown that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function.

| Compound | Microbial Target | Activity |

|---|---|---|

| This compound | Staphylococcus aureus | Moderate Inhibition |

| Similar Pyridine Derivative | Escherichia coli | Strong Inhibition |

Anticancer Activity

The anticancer potential of halogenated pyridines has been explored in vitro, with some derivatives showing promising results against various cancer cell lines. For instance, studies have demonstrated that the introduction of halogens at specific positions on the pyridine ring can enhance cytotoxicity.

In a study evaluating the antiproliferative effects of various pyridine derivatives, this compound was tested against several human cancer cell lines, including HeLa and L1210. The results indicated a dose-dependent inhibition of cell proliferation.

| Cell Line | GI50 (µM) |

|---|---|

| HeLa | 15.2 |

| L1210 | 8.5 |

The biological activity of this compound is thought to be mediated through multiple mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways.

- DNA Intercalation : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that halogenated compounds can induce oxidative stress in cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of various halogenated pyridines, including this compound. The compound was tested against clinical isolates of Staphylococcus aureus and exhibited moderate inhibitory activity (MIC = 32 µg/mL). This suggests potential for development as an antimicrobial agent.

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, this compound was subjected to cytotoxicity assays against multiple cancer cell lines. The findings revealed that this compound significantly reduced cell viability in the L1210 line by up to 70% at concentrations above 10 µM, highlighting its potential as a lead compound for further development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-3-iodo-4-(trifluoromethyl)pyridine, and how do halogenation strategies influence regioselectivity?

- Methodology :

- Begin with a pyridine core functionalized at the 4-position with a trifluoromethyl group. Sequential halogenation (chlorination followed by iodination) is critical. Use N-iodosuccinimide (NIS) in anhydrous dichloromethane for iodination at the 3-position, as iodine’s electrophilicity is enhanced under acidic conditions. Chlorination at the 2- and 6-positions can be achieved via radical pathways using sulfuryl chloride (SO₂Cl₂) under UV irradiation .

- Key Challenge : Competing reactivity of trifluoromethyl groups may require protective groups (e.g., trimethylsilyl) to prevent undesired side reactions during halogenation .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in polyhalogenated pyridines?

- Methodology :

- ¹H/¹³C NMR : Use deuterated DMSO to observe deshielded protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl at C4). Chlorine and iodine substituents cause distinct splitting patterns due to their differing spin states and electronegativities .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 262.0388 for fragments) helps confirm molecular composition. Chlorine and iodine isotopic patterns (e.g., ³⁵Cl/³⁷Cl, ¹²⁷I) provide additional validation .

Q. What are the crystallization conditions for obtaining X-ray-quality crystals of halogenated pyridines?

- Methodology :

- Slow vapor diffusion using a 1:1 mixture of ethanol and chloroform at 4°C enhances crystal lattice formation. Heavy atoms (e.g., iodine) improve X-ray diffraction resolution. For example, related dichloro-trifluoromethyl pyridines crystallize in monoclinic systems with P2₁/c space groups .

Advanced Research Questions

Q. How does the trifluoromethyl group at C4 influence the electronic and steric properties of halogenated pyridines in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map frontier molecular orbitals. The electron-withdrawing trifluoromethyl group lowers the LUMO energy, facilitating nucleophilic aromatic substitution (SNAr) at C3 (iodine) and C2/C6 (chlorine).

- Experimental Validation : Suzuki-Miyaura coupling with boronic acids at C3 (iodine) shows higher yields (~85%) compared to C2/C6 (chlorine), likely due to reduced steric hindrance .

Q. What strategies mitigate dehalogenation or fluorine loss during high-temperature reactions?

- Methodology :

- Use palladium catalysts with bulky ligands (e.g., XPhos) to stabilize intermediates and reduce β-hydride elimination. For example, Heck coupling at 80°C in DMF with potassium carbonate preserves the trifluoromethyl group .

- Contradiction Note : reports partial deiodination above 100°C, while suggests stability up to 120°C. Resolve via controlled thermogravimetric analysis (TGA) to determine decomposition thresholds.

Q. How can computational models predict regioselectivity in further functionalization of this compound?

- Methodology :

- Apply Fukui indices and dual descriptor analysis to identify nucleophilic/electrophilic hotspots. For example, the iodine atom at C3 has a high electrophilic Fukui index (f⁻ = 0.15), favoring oxidative addition in cross-couplings .

- Validation : Compare predicted vs. experimental substitution patterns using HPLC-MS to quantify reaction intermediates .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogous trifluoromethyl pyridines: How to reconcile?

- Example : lists mp 123–124°C for 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile, while reports mp 287.5–293.5°C for a dichloro-trifluoromethyl variant.

- Resolution :

- Differences arise from crystal packing efficiency. Use differential scanning calorimetry (DSC) under inert atmospheres to isolate polymorphic effects. Polar solvents (e.g., DMF) may stabilize higher-melting crystalline forms .

Methodological Tables

Table 1 : Comparison of Halogenation Reagents for Pyridine Derivatives

| Halogen | Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cl | SO₂Cl₂ | UV, 25°C, 12 hr | 78 | |

| I | NIS, H₂SO₄ | DCM, 0°C, 6 hr | 65 |

Table 2 : DFT-Calculated Reactivity Indices for Key Positions

| Position | Fukui f⁻ | Electrophilicity (eV) |

|---|---|---|

| C3 (I) | 0.15 | 3.2 |

| C2 (Cl) | 0.09 | 2.8 |

| C6 (Cl) | 0.07 | 2.6 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.